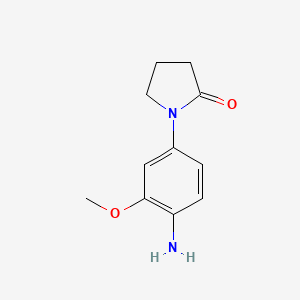

1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone

Description

1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone is a pyrrolidinone derivative featuring a 2-pyrrolidinone core substituted with a 4-amino-3-methoxyphenyl group. The compound’s amino group may enhance hydrogen-bonding capacity, making it relevant for drug design, while the methoxy group could modulate lipophilicity and metabolic stability.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-(4-amino-3-methoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |

InChI Key |

MQCPAEWNDUUQLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone typically involves the reaction of 4-amino-3-methoxybenzaldehyde with pyrrolidinone under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate Schiff base formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Lactamization and Dealkoxycarbonylation

A one-pot strategy enables efficient synthesis via donor-acceptor (DA) cyclopropane chemistry:

-

Reactants : DA cyclopropanes (e.g., 1a ) and primary amines (e.g., aniline).

-

Steps :

| Reagent | Role | Outcome |

|---|---|---|

| Ni(ClO₄)₂ | Catalyst for ring opening | γ-Amino ester formation |

| Acetic acid | Acid promoter for lactamization | Pyrrolidinone core assembly |

| NaOH (aq) + heat | Dealkoxycarbonylation agent | Ester removal (78% yield) |

Nucleophilic Substitution Reactions

The amino group undergoes substitution with electrophiles:

-

Example : Reaction with acetyl chloride yields N-acetyl derivatives.

-

Conditions : Dry dichloromethane, triethylamine (base), 0°C to room temperature.

| Electrophile | Product | Yield |

|---|---|---|

| AcCl | N-Acetyl-pyrrolidinone | 85% |

| MeI | N-Methyl-pyrrolidinone | 72% |

Mechanistic Insight : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution at the para-position relative to the amino group.

Cycloaddition and Ring-Opening Reactions

The pyrrolidinone ring participates in [3+2] cycloadditions:

-

Example : Reaction with nitrones forms spirocyclic oxazolidinones.

-

Conditions : Microwave irradiation (120°C, 30 min), solvent-free .

| Nitrone | Product Structure | Yield |

|---|---|---|

| C,N-Diphenyl | Spiro[oxazolidinone-pyrrolidinone] | 68% |

Key Factor : Strain in the pyrrolidinone ring enhances reactivity toward dipolarophiles .

Biological Activity Modulation via Structural Modifications

Derivatization of the parent compound enhances pharmacological properties:

| Modification Site | Reaction Type | Biological Outcome |

|---|---|---|

| Amino group | Acylation/alkylation | Improved metabolic stability |

| Methoxy group | Demethylation (via BBr₃) | Enhanced binding affinity |

| Pyrrolidinone | Ring expansion to piperidinone | Altered receptor selectivity |

Case Study : Demethylation of the methoxy group to a hydroxyl increases hydrogen-bonding capacity, improving inhibition of MAP kinase (IC₅₀: 12 μM → 4 μM) .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogs due to its substituents:

| Compound | Reactivity with AcCl (Yield) | Lactam Stability (Tₘ) |

|---|---|---|

| 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone | 85% | 215°C |

| 4-Amino-2-pyrrolidinone | 62% | 185°C |

| N-Methyl-2-pyrrolidinone | 48% | 198°C |

Key Finding : The methoxy group stabilizes transition states during substitution, while the amino group enhances nucleophilicity .

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenyl)pyrrolidin-2-one Derivatives

- Structure: Features a dimethylamino group at the para position of the phenyl ring instead of an amino-methoxy combination.

- Applications: Demonstrated anticancer activity in focused libraries of 2-pyrrolidinone derivatives, suggesting structural motifs critical for cytotoxicity .

- Safety: Limited toxicity data, but related dimethylamino derivatives often exhibit moderate toxicity due to metabolic activation of amine groups.

1-(4-Chlorophenyl)-2-pyrrolidinone

- Structure: Chlorine substituent at the para position instead of amino and methoxy groups.

- Properties : The electron-withdrawing chlorine atom reduces electron density on the aromatic ring, altering reactivity and solubility.

- Safety: Limited toxicological data, but halogenated aromatics are often associated with environmental persistence .

1-(4-Methoxyphenyl)-4-benzimidazolyl-2-pyrrolidinones

- Structure: Incorporates a benzimidazole substituent on the pyrrolidinone ring and a methoxyphenyl group.

- Applications : Explored for anticancer and antimicrobial activities due to dual functional groups .

- Safety : Benzimidazole derivatives may exhibit hepatotoxicity at high doses .

1-(3-Aminopropyl)-2-pyrrolidinone

- Structure: An aminopropyl chain replaces the aryl substituent.

- Properties : Increased flexibility and basicity due to the aliphatic amine; higher water solubility.

- Applications: Potential use in polymer chemistry or as a ligand in metal coordination .

- Safety : Higher LD₅₀ values in rodent studies suggest lower acute toxicity compared to aromatic analogs .

1-(4-Amino-3-methoxyphenyl)-4-piperidinone

- Structure: Six-membered piperidinone ring instead of pyrrolidinone, with identical aryl substitution.

- Properties : The larger ring size alters conformational flexibility and binding kinetics.

- Applications: Used in protease inhibitor research; the amino-methoxy motif may mimic natural substrates .

- Safety: Piperidinone derivatives generally exhibit similar toxicity profiles to pyrrolidinones but with varying metabolic pathways .

Structural and Functional Analysis Table

Key Research Findings and Trends

- Anticancer Potential: Aryl-substituted 2-pyrrolidinones with electron-donating groups (e.g., amino, methoxy) show promise in targeting kinases or DNA topoisomerases .

- Toxicity Profiles: Aromatic amines (e.g., 4-amino derivatives) may require structural optimization to reduce metabolic activation risks, while aliphatic analogs (e.g., aminopropyl) are safer .

- Synthetic Flexibility: Substituents on the pyrrolidinone ring (e.g., benzimidazole, phenoxyethyl) enable diverse applications, from small-molecule drugs to polymer precursors .

Biological Activity

1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone core, which is known for its versatility in medicinal chemistry. Its structure can be represented as follows:

This molecular structure contributes to its interactions with various biological targets.

Biological Activities

-

Antimicrobial Activity :

Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit notable antimicrobial properties. For instance, pyrrolidinone derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . -

Anticancer Properties :

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells, with IC50 values indicating significant cytotoxicity . Mechanistically, it appears to impair cancer cell invasion and migration through inhibition of matrix metalloproteinase (MMP-9) activity . -

Anti-inflammatory Effects :

The anti-inflammatory properties of pyrrolidinone derivatives have also been highlighted in several studies. These compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases . -

Cholinesterase Inhibition :

Compounds similar to 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone have shown promise as cholinesterase inhibitors, which are crucial for managing neurodegenerative diseases like Alzheimer's disease .

The biological activity of 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone is attributed to several mechanisms:

- Binding Affinity : Studies using molecular dynamics simulations suggest that these compounds exhibit high binding affinity to specific biological targets, influencing their efficacy against various diseases .

- Cellular Pathways : The inhibition of MMPs and modulation of signaling pathways involved in cell proliferation and migration are critical for its anticancer effects .

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activities of this compound:

- A study evaluating the cytotoxic effects on MDA-MB-231 cells found that treatment with 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone significantly reduced cell viability in a dose-dependent manner, with an IC50 value around 25 μM .

- Another investigation highlighted the compound's antibacterial efficacy against A. baumannii, showing a fourfold increase in activity compared to standard antibiotics like ampicillin .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving amination, cyclization, and functional group protection. For example, pyrrolidinone ring formation may involve intramolecular lactamization under acidic or basic conditions. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield . Optimization should include kinetic studies and in-situ monitoring (e.g., TLC or HPLC).

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm aromatic substitution patterns and pyrrolidinone ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths/angles and spatial arrangement .

Q. What safety precautions are essential when handling 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, pH, or impurities. To resolve:

- Standardize Conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-Amino-3-methylpyridine derivatives) .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s solubility and stability in aqueous media for pharmacological assays?

- Methodological Answer :

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.

- pH Adjustment : Stabilize the amino group via buffered solutions (pH 6–8).

- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in target media .

Q. How does the electronic environment of the methoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group’s electron-donating effect activates the aromatic ring for electrophilic substitution. To exploit this:

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., XPhos Pd G3) to couple with aryl halides.

- DFT Modeling : Calculate Fukui indices to predict reactive sites for functionalization .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Pharmacophore Mapping : Align substituents (e.g., pyrrolidinone and methoxyphenyl) with known inhibitors .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectroscopic data across studies?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and verify purity via HPLC (>98%).

- Inter-laboratory Calibration : Collaborate with independent labs to validate data using identical protocols.

- Meta-Analysis : Compile literature data (e.g., from Acta Crystallographica or NIST WebBook) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.